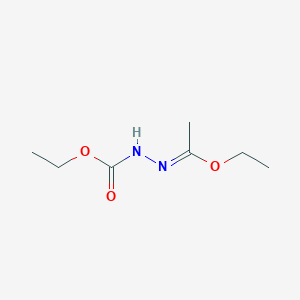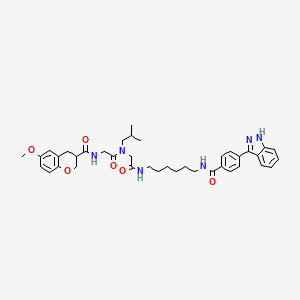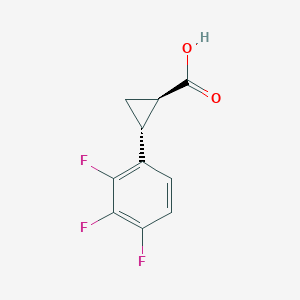
Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate is a chemical compound with a unique structure that includes a tetrahydropyridazine ring substituted with hydroxyl groups and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate typically involves the following steps:
Formation of the Tetrahydropyridazine Ring: This can be achieved through a cyclization reaction involving appropriate precursors. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Rel-tert-butyl (4R,5S)-4,5-dihydroxytetrahydropyridazine-1(2H)-carboxylate can be compared with similar compounds such as:
- tert-Butyl N-[rel-(3R,4R)-3-methyl-4-piperidyl]carbamate : This compound has a similar tert-butyl ester group but differs in the ring structure and functional groups.
- rel-tert-Butyl [ (1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate : This compound also contains a tert-butyl ester but has a cyclopentene ring instead of a tetrahydropyridazine ring.
The uniqueness of this compound lies in its specific ring structure and the presence of hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18N2O4 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
tert-butyl (4R,5S)-4,5-dihydroxydiazinane-1-carboxylate |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-7(13)6(12)4-10-11/h6-7,10,12-13H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
GGHMLTPPCDMBRK-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](CN1)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(CN1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



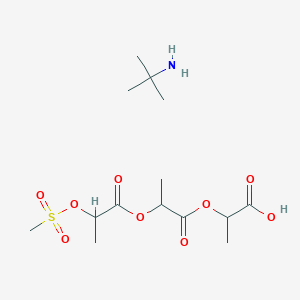
![6-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13346705.png)
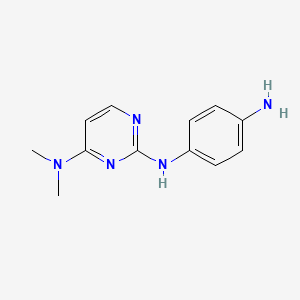
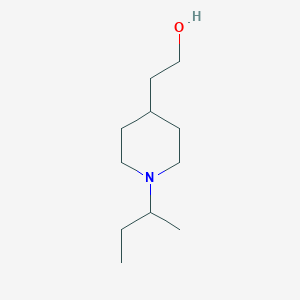

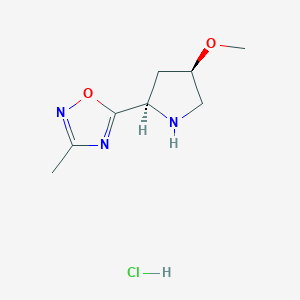
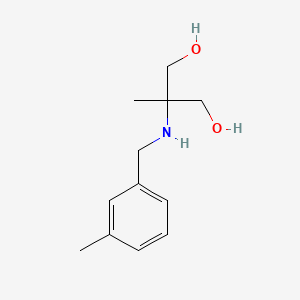
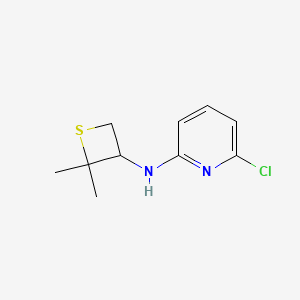
![5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13346766.png)

